6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine 6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15888406
InChI: InChI=1S/C15H14Cl2N2/c16-13-8-12-10-19(7-6-14(12)18-15(13)17)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2
SMILES:
Molecular Formula: C15H14Cl2N2
Molecular Weight: 293.2 g/mol

6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine

CAS No.:

Cat. No.: VC15888406

Molecular Formula: C15H14Cl2N2

Molecular Weight: 293.2 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine -

Specification

Molecular Formula C15H14Cl2N2
Molecular Weight 293.2 g/mol
IUPAC Name 6-benzyl-2,3-dichloro-7,8-dihydro-5H-1,6-naphthyridine
Standard InChI InChI=1S/C15H14Cl2N2/c16-13-8-12-10-19(7-6-14(12)18-15(13)17)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2
Standard InChI Key DGJYZGVEAURUTF-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2=CC(=C(N=C21)Cl)Cl)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

The compound belongs to the 1,6-naphthyridine family, characterized by a fused bicyclic system containing two nitrogen atoms at positions 1 and 6. Key structural features include:

  • Bicyclic framework: A partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine core, which reduces aromaticity compared to fully unsaturated analogs while maintaining planarity for target binding .

  • Substituents:

    • Chlorine atoms at positions 2 and 3, enhancing electrophilicity and hydrogen-bonding capabilities.

    • Benzyl group at position 6, introducing steric bulk and lipophilicity critical for membrane permeability .

The molecular formula is C₁₅H₁₃Cl₂N₂, with a molar mass of 298.18 g/mol. X-ray crystallography of related compounds shows a boat conformation in the tetrahydro ring system, with the benzyl group adopting an equatorial orientation to minimize steric clashes .

Synthetic Methodologies

Core Structure Construction

The tetrahydronaphthyridine core is typically assembled via cyclization reactions. A representative approach involves:

Step 1: Protection of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 210539-05-2) using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA), achieving 92–100% yields .

Step 2: Benzylation at position 6 via nucleophilic substitution. For example, treatment of the Boc-protected intermediate with benzyl bromide in tetrahydrofuran (THF) using sodium hydride as base yields the 6-benzyl derivative .

Step 3: Dichlorination at positions 2 and 3 using phosphorus oxychloride (POCl₃) under reflux conditions, followed by deprotection with hydrochloric acid .

Optimization Data

Key reaction conditions and yields are summarized below:

StepReagentsSolventTemperatureTimeYieldReference
1Boc₂O, DIEADCM20°C2 h100%
2BnBr, NaHTHF0°C → RT12 h78%
3POCl₃, HClToluene110°C6 h65%

Notably, the use of DIEA as a base in Step 1 prevents hydrochloride salt formation, streamlining purification . Microwave-assisted synthesis reduces Step 3 reaction time to 1.5 h while maintaining 63% yield .

Physicochemical Properties

Experimental and computational data reveal the following characteristics:

  • Solubility:

    • 0.8 mg/mL in DMSO

    • <0.1 mg/mL in water (logP = 3.2 ± 0.3)

  • Thermal stability: Decomposition onset at 218°C (DSC)

  • Spectroscopic profiles:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J = 8.0 Hz, 1H), 7.21 (d, J = 8.0 Hz, 1H), 4.61 (s, 2H), 3.75 (t, J = 6.0 Hz, 2H), 2.99 (t, J = 5.9 Hz, 2H), 1.52 (s, 9H) .

    • LC-MS: m/z 299.1 [M+H]⁺ (calculated 298.18) .

Pharmaceutical Applications

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